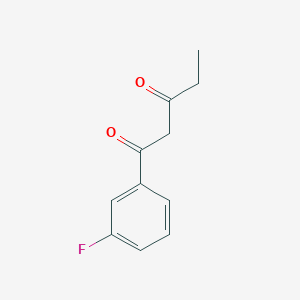

1-(3-Fluorophenyl)pentane-1,3-dione

Description

1-(3-Fluorophenyl)pentane-1,3-dione is a β-diketone featuring a fluorine atom at the meta position of the phenyl ring. This compound’s structure comprises two ketone groups separated by a methylene bridge, with a 3-fluorophenyl substituent at the terminal carbonyl group. β-Diketones are known for their enol tautomerism, chelating ability, and versatility in organic synthesis, particularly in forming metal complexes and serving as intermediates in pharmaceuticals .

Properties

Molecular Formula |

C11H11FO2 |

|---|---|

Molecular Weight |

194.20 g/mol |

IUPAC Name |

1-(3-fluorophenyl)pentane-1,3-dione |

InChI |

InChI=1S/C11H11FO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

XQIYCKLQZLJYII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)pentane-1,3-dione typically involves the reaction of 3-fluorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

1-(3-Fluorophenyl)pentane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)pentane-1,3-dione involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the phenyl ring significantly influence the electronic and steric properties of β-diketones. Below is a comparative analysis of key analogs:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)pentane-1,3-dione | F (meta) | C₁₁H₁₁FO₂ | 210.21 | Moderate electron-withdrawing (-I effect) |

| 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione | F (para), CH₃ (4-methyl) | C₁₂H₁₃FO₂ | 224.23 | Enhanced stability due to methyl EDG* and fluorine EWG** |

| 1-(4-Chlorophenyl)pentane-1,3-dione | Cl (para) | C₁₁H₁₁ClO₂ | 226.66 | Stronger -I effect than fluorine |

| 1-(4-Bromophenyl)pentane-1,3-dione | Br (para) | C₁₁H₁₁BrO₂ | 255.11 | Strongest -I effect among halogens |

| 1-Phenylpentane-1,3-dione | None (parent compound) | C₁₁H₁₂O₂ | 176.21 | Baseline for comparison |

EDG = Electron-donating group; *EWG = Electron-withdrawing group

Key Observations :

- Fluorine vs. This may enhance reactivity in nucleophilic additions or enolate formation relative to heavier halogens .

- Steric Effects : The meta-fluoro isomer likely exhibits less steric hindrance than bulkier substituents (e.g., tert-butyl in Avobenzone ), favoring applications in coordination chemistry or drug intermediates.

Reactivity Trends :

- Enolate Formation: Electron-withdrawing groups (e.g., Br, Cl) stabilize enolates, increasing acidity of α-hydrogens. The 3-fluoro substituent may offer intermediate acidity compared to para-halogenated analogs .

- Coordination Chemistry : Fluorinated β-diketones are prized ligands for lanthanides and transition metals due to fluorine’s small size and strong field effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.